molecular formula C17H12N2O3 B2794160 N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide CAS No. 2097930-28-2

N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide

Cat. No. B2794160
CAS RN: 2097930-28-2
M. Wt: 292.294
InChI Key: ZKRCFDLVQOLGLQ-UHFFFAOYSA-N
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Description

N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA-1 is a synthetic compound that belongs to the class of benzamides and has a molecular formula of C19H13NO3.

Scientific Research Applications

Organic Electronics

Bifuran-imide (BFI): , a compound structurally related to N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide, has been identified as a stable building unit for organic electronics . BFI exhibits strong fluorescence , high solubility , significant quinoid character , and planarity . These properties, along with enhanced environmental stability, make it an ideal candidate for active materials in organic electronic devices.

Dye-Sensitized Solar Cells (DSSCs)

Synthesis of bi-anchoring bifuran/biphenyl derivatives, which include the bifuran moiety, has been reported for applications in dye-sensitized solar cells . These derivatives demonstrate the potential for high photovoltaic performance . The study highlights the importance of the molecular structure in achieving wider panchromatic absorption spectra, appropriate frontier molecular orbital (FMO) energy levels, and outstanding stability for efficient energy conversion.

Mechanism of Action

Result of Action

The molecular and cellular effects of N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide’s action are currently unknown

Action Environment

The action, efficacy, and stability of N-({[2,3’-bifuran]-5-yl}methyl)-3-cyanobenzamide can be influenced by various environmental factors. These factors may include the pH, temperature, and humidity of the environment, as well as the presence of other substances that could interact with the compound.

properties

IUPAC Name

3-cyano-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(22-15)14-6-7-21-11-14/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCFDLVQOLGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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